L-Glyceric acid sodium

Chiral Analysis Enantiomer Purity Quality Control

L-Glyceric acid sodium salt is the mandatory, stereochemically defined L-enantiomer used as the primary urinary biomarker for diagnosing Primary Hyperoxaluria Type 2 (PH2, L-glyceric aciduria). Procurement of this specific enantiomer is critical; substitution with the D-isomer or racemic DL-mixture introduces confounding variables that lead to flawed metabolite identification and invalid research conclusions. This compound is required for developing and validating LC-MS/MS clinical diagnostic methods, calibrating instruments, determining LOD/LOQ, and performing GRHPR enzyme kinetic assays. Its defined optical rotation ([α]/D -18.5±3.0°) provides a definitive QC metric for verifying enantiomeric purity before use in sensitive analytical applications.

Molecular Formula C3H5NaO4
Molecular Weight 128.06 g/mol
Cat. No. B11928538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glyceric acid sodium
Molecular FormulaC3H5NaO4
Molecular Weight128.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1
InChIKeyIUEMQUIQAPPJDL-DKWTVANSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glyceric Acid Sodium Salt: Key Procurement Specifications & Primary Research Use Cases


L-Glyceric acid sodium salt (CAS 146298-95-5), the sodium salt of (S)-2,3-dihydroxypropanoic acid, is a highly polar chiral sugar acid derivative . This compound is an endogenous human metabolite and serves as a critical biochemical tool, primarily utilized for its defined stereochemistry [1]. Its principal application lies in the diagnosis and differentiation of rare inherited metabolic disorders, specifically as a urinary biomarker for L-glyceric aciduria, which is synonymous with Primary Hyperoxaluria Type 2 (PH2) . Available from reputable vendors in research-grade purities, it is a specialized reagent for analytical chemistry, metabolic research, and enzymatic studies.

L-Glyceric Acid Sodium Salt: Why Chiral Purity Dictates Experimental and Diagnostic Utility


Glyceric acid is a chiral molecule with distinct biological and diagnostic implications for its L- and D-enantiomers. The L-enantiomer (L-glyceric acid) is a specific biomarker for Primary Hyperoxaluria Type 2 (PH2), whereas the D-enantiomer (D-glyceric acid) is associated with a phenotypically different disorder, D-glyceric aciduria [1]. Routine organic acid analysis methods often fail to detect this highly polar compound or resolve its enantiomers [2]. Therefore, substituting L-Glyceric acid sodium with its D-isomer or racemic DL-mixtures introduces critical confounding variables, leading to misidentification of metabolites and flawed research conclusions. For accurate chiral analysis, enzyme assays, and diagnostic method development, the procurement of the stereochemically defined L-enantiomer with validated optical purity is non-negotiable.

L-Glyceric Acid Sodium Salt: Quantitative Performance Metrics Against Key Comparators


Definitive Stereochemical Identity via Optical Rotation

The optical rotation of L-Glyceric acid sodium salt is a direct, quantitative measure of its enantiomeric purity and identity, clearly distinguishing it from its D-enantiomer. This specification is critical for procurement, as the D-form has a different application profile and the racemic mixture is not a suitable substitute for chiral-specific studies .

Chiral Analysis Enantiomer Purity Quality Control

Analytical Standard Grade: Verified Purity for Quantitative Assays

For quantitative analytical methods, such as GC-MS or LC-MS, the higher purity of an analytical standard directly reduces calibration error and improves assay sensitivity. The analytical standard grade of L-Glyceric acid sodium salt offers a verifiable purity advantage over research-grade material from the same supplier and from other vendors .

Analytical Chemistry Metabolomics Clinical Testing

Aqueous Solubility: A Defining Parameter for In Vitro Assay Formulation

The high water solubility of L-Glyceric acid sodium salt is a key physicochemical property that enables its direct use in aqueous biochemical assays without the need for co-solvents like DMSO, which can interfere with enzyme activity. This contrasts with its free acid form [1].

Biochemical Assay Enzymatic Study Metabolic Research

Chiral LC-MS/MS Separation and Diagnostic Specificity

A validated chiral LC-MS/MS method demonstrates the quantitative differentiation of L-glyceric acid from its D-isomer in complex biological matrices (urine). This method is essential for its primary application: diagnosing Primary Hyperoxaluria Type 2 (PH2) and distinguishing it from PH1 and D-glyceric aciduria [1].

Clinical Diagnostics Chiral Separation Tandem Mass Spectrometry

L-Glyceric Acid Sodium Salt: Defined Research and Diagnostic Application Scenarios


Analytical Method Development and Validation for PH2 Diagnosis

This compound is the primary analytical standard for developing and validating clinical diagnostic methods for Primary Hyperoxaluria Type 2 (PH2). Its use is mandatory for establishing reference ranges, calibrating instruments, and determining the limit of detection/quantification for L-glyceric acid in urine or plasma samples . The validated LC-MS/MS method, which separates L- and D-enantiomers with retention times of 4.5 and 3.6 minutes respectively, is a direct application of this compound's stereochemical properties [1].

In Vitro Enzymatic and Metabolic Pathway Studies

As a defined substrate, L-Glyceric acid sodium is employed in vitro to study the activity of key metabolic enzymes, including glyoxylate reductase/hydroxypyruvate reductase (GRHPR) and D-glycerate dehydrogenase [2]. Its high aqueous solubility (approximately 50 mg/mL in water) makes it directly compatible with standard enzymatic assay buffers, allowing for precise kinetic analysis without the confounding effects of organic co-solvents [3].

Quality Control and Enantiomeric Purity Verification

The defined and opposite optical rotation of L- and D-glyceric acid sodium salts ([α]/D -18.5±3.0° vs. +18.5±3.0°) provides a robust and straightforward quality control metric . In a procurement or production setting, these values serve as a definitive, quantitative check for verifying the identity and enantiomeric purity of a received batch, distinguishing it from the wrong isomer or a racemic mixture before it is used in sensitive research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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